6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Description
Properties
CAS No. |
331726-35-3 |
|---|---|
Molecular Formula |
C14H13N3O6 |
Molecular Weight |
319.273 |
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ |
InChI Key |
PKSLOHMKDSSQHQ-HWKANZROSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Styryl Group Formation: The styryl group can be introduced through a Heck reaction, where a halogenated pyrimidine derivative is coupled with a styrene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and nitration steps, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₅N₃O₆
- CAS Number : 956437-05-1
Its structure includes a pyrimidine ring substituted with a nitro group and a dimethoxyphenyl group, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies have shown that it can induce apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models of human cancers, suggesting potential as a therapeutic agent against malignancies .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against various pathogens:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Research Findings : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Recent investigations have suggested that this compound possesses anti-inflammatory properties:
- Mechanism : It may act by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Clinical Relevance : This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .
Vascular Endothelial Growth Factor Receptor Inhibition
The compound has been studied for its ability to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial in angiogenesis:
- Implications for Cancer Therapy : By blocking VEGFR, the compound can potentially starve tumors of their blood supply, making it a candidate for combination therapies in oncology .
Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies:
- Optimization : Researchers are investigating modifications to enhance potency and selectivity against specific targets.
- Case Example : Variants of the compound have been synthesized and tested, leading to the discovery of more potent analogs with improved pharmacological profiles .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione
- 3,4-Dimethoxyphenyl 6-O-pentopyranosylhexopyranoside
Uniqueness
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its combination of a nitro group and a styryl group on a pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C₁₄H₁₅N₃O₆
- CAS Number: 956437-05-1
Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The nitro group in the structure is particularly significant as it can enhance the compound's reactivity and interaction with biological targets.
1. Anticancer Activity
Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance:
- A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 8.3 | Cell cycle arrest |
2. Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects. A related study indicated that pyrimidine derivatives could inhibit COX-2 activity effectively:
- IC50 values for related compounds were reported around 0.04 µmol, indicating strong anti-inflammatory properties comparable to established drugs like celecoxib .
3. Antioxidant Activity
Research has shown that certain derivatives exhibit significant antioxidant activity. The antioxidant capacity is essential for mitigating oxidative stress-related diseases:
- In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that these compounds could scavenge free radicals effectively.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including this compound. The study highlighted:
- Synthesis Method: One-pot multi-component reactions were utilized.
- Biological Evaluation: The synthesized compounds were tested for their ability to inhibit tumor growth in animal models.
The results suggested a significant reduction in tumor size compared to control groups, supporting the anticancer potential of these derivatives .
Q & A
Q. What synthetic methodologies are reported for 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione?
The compound can be synthesized via condensation reactions involving precursors such as (E)-6-(3,4-dimethoxyphenyl)hex-5-ene-2,4-dione. A representative method includes refluxing the precursor with hydroxylamine hydrochloride and pyridine in ethanol, followed by solvent evaporation and purification. Reaction progress is monitored via TLC, and the crude product is isolated by precipitation in ice-cold water .
Q. How is the structural identity of this compound confirmed experimentally?
Structural elucidation relies on spectroscopic techniques:
- 1D/2D NMR : Assigns proton (¹H) and carbon (¹³C) signals, with DEPT, HMBC, and COSY correlations resolving connectivity.
- HREIMS : Determines molecular formula and mass (e.g., C₁₆H₁₅N₃O₆ for the target compound).
- X-ray crystallography (if applicable): Validates stereochemistry and spatial arrangement .
Q. What in vitro assays are used to evaluate its cytotoxicity and selectivity?
- Cell viability assays : Dose-response curves (e.g., MTT or SRB) quantify IC₅₀ values in cancer (e.g., Hep-G2) vs. normal (e.g., CC-1) cell lines.
- Apoptosis detection : AO/EB staining distinguishes live, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity .
- Selectivity Index (SI) : Calculated as , with SI > 3 indicating therapeutic potential .
Advanced Research Questions
Q. How do structural modifications influence biological activity and pharmacokinetics?
- Substituent effects : Electron-withdrawing groups (e.g., nitro at C5) enhance electrophilicity, potentially increasing DNA damage. Methoxy groups (C3, C4) improve solubility but may reduce membrane permeability .
- PEGylation : Derivatizing hydroxyl groups with polyethylene glycol (PEG) esters improves bioavailability and reduces toxicity, as seen in structurally related compounds .
Q. What mechanisms underlie its apoptotic effects in cancer cells?
- Morphological changes : Nuclear fragmentation and cell shrinkage observed via light microscopy (e.g., Hep-G2 cells treated at 20–100 µg/mL) .
- Biochemical pathways : Caspase-3/7 activation and mitochondrial membrane depolarization (assayed via fluorogenic substrates or JC-1 dye) confirm intrinsic apoptosis .
Q. How can in silico models predict its drug-likeness and target interactions?
- SwissADME : Evaluates physicochemical properties (lipophilicity, polarity) and predicts CYP450 inhibition (e.g., CYP2C9 inhibition reduces hepatic metabolism).
- Molecular docking : Simulates binding to targets like topoisomerase II or tubulin, with scoring functions (e.g., Glide XP) prioritizing high-affinity poses .
Q. How should researchers address discrepancies in cytotoxicity data across studies?
- Standardization : Use common cell lines (e.g., Hep-G2, MCF-7) and protocols (e.g., 24–72 hr exposure, serum-free conditions).
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for batch-to-batch compound variability via HPLC purity checks .
Q. What strategies optimize selectivity between cancer and normal cells?
- Prodrug design : Introduce tumor-specific activation motifs (e.g., hypoxia-sensitive nitro groups).
- Combination therapy : Pair with P-glycoprotein inhibitors (e.g., verapamil) to circumvent multidrug resistance in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
